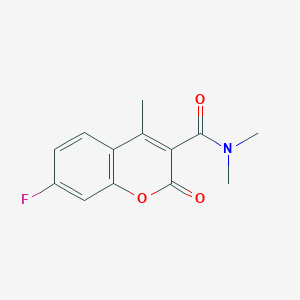
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone, also known as CPMM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CPMM is a morpholine derivative that has been synthesized through a number of methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has been found to have potent analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is its high yield and purity when synthesized through the methods described above. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is also relatively stable and can be stored for extended periods of time. However, one limitation of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone. One area of interest is the development of new pain medications based on the analgesic and anti-inflammatory properties of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone. Another area of interest is the use of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone as a chiral building block in organic synthesis. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone.
Synthesemethoden
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone can be synthesized through a number of methods, including the reaction of cyclopentanone with 2,5-dimethylmorpholine and formaldehyde, or through the reaction of cyclopentanone with 2,5-dimethylmorpholine and chloroacetyl chloride. Both of these methods have been used to synthesize Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been studied for its potential use as a chiral building block in organic synthesis, due to its unique stereochemistry.
Eigenschaften
IUPAC Name |
cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9-8-15-10(2)7-13(9)12(14)11-5-3-4-6-11/h5,9-10H,3-4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWBSNSSHIBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)


![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)
![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone](/img/structure/B7630598.png)
![1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7630608.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)